BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Aviglycine
Treatment in Postharvest Tomato Ripening Delay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aviglycine

Cat. No.: B1665843

Audience: Researchers, scientists, and drug development professionals.
Introduction:

Aviglycine (AVG), also known as aminoethoxyvinylglycine, is a potent inhibitor of ethylene
biosynthesis.[1][2][3] It effectively delays the ripening process in climacteric fruits such as
tomatoes by blocking the conversion of S-adenosyl methionine (SAM) to 1-aminocyclopropane-
1-carboxylic acid (ACC), a key precursor to ethylene.[4] This mechanism makes AVG a
valuable tool for extending the shelf life and maintaining the postharvest quality of tomatoes.[1]
The commercial formulation of AVG, ReTain®, is a 15% w/w water-soluble powder.[1] These
notes provide detailed protocols and quantitative data for the application of AVG to delay
postharvest tomato ripening.

Mechanism of Action

Aviglycine acts as a competitive inhibitor of the enzyme ACC synthase (ACS), which is a
critical enzyme in the ethylene biosynthesis pathway.[1] By inhibiting ACS, AVG effectively
reduces the production of ethylene, the primary hormone that triggers and coordinates the
various physiological and biochemical changes associated with ripening in tomatoes, including
softening, color change, and aroma development.[1][5]

Signaling Pathway of Ethylene Biosynthesis
Inhibition by Aviglycine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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